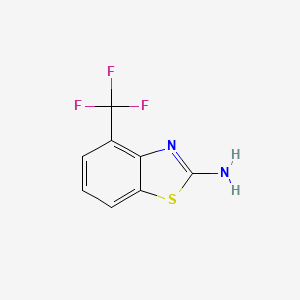

2-amino-4-(trifluorometil)-1,3-benzotiazol

Descripción general

Descripción

2-Benzothiazolamine, 4-(trifluoromethyl)-, is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a trifluoromethyl group at the 4-position of the benzothiazole ring can significantly influence the compound's biological activity and physical properties. Benzothiazoles, including those substituted with fluorine atoms, have been extensively studied due to their diverse range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be achieved through various synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another method includes the copper-catalyzed thiolation annulations of 1,4-dihalides with sulfides, which allows for the selective synthesis of 2-trifluoromethyl benzothiazoles . Additionally, one-pot synthesis methods have been developed to efficiently prepare 2-trifluoromethyl substituted benzothiazoles using trifluoroacetic acid with 2-aminobenzenethiols .

Molecular Structure Analysis

The molecular structure of benzothiazoles can be influenced by the nature of substituents on the benzene and thiazole rings. For instance, the introduction of a trifluoromethyl group can affect the acidity of the compound and its ability to form hydrogen bonds . The crystal and molecular structure of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, has been determined by X-ray diffraction, which provides insights into the tautomeric forms and hydrogen bonding patterns in the solid state .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including acetylation, which has been investigated to understand the role of metabolism in the antitumor activities of these compounds . The reactivity of benzothiazoles can also be harnessed to create fluorescent probes for sensing pH and metal cations, as demonstrated by the synthesis of benzothiazole derivatives that exhibit high sensitivity to pH changes and selectivity for metal cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzothiazolamine, 4-(trifluoromethyl)-, are influenced by the presence of the trifluoromethyl group. This group can increase the compound's lipophilicity, which may affect its biological activity and distribution within the body. The photophysical properties of benzothiazoles can also be tailored by substituents, leading to compounds with high fluorescence quantum yields and the ability to emit white light . The antiproliferative activity of benzothiazoles against various cancer cell lines has been linked to their physical and chemical properties, with some derivatives showing selective activity .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo, que está presente en “2-amino-4-(trifluorometil)-1,3-benzotiazol”, se encuentra en muchos fármacos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos compuestos . Por ejemplo, el compuesto se utiliza en la síntesis de Sorafenib 27, un fármaco utilizado para el tratamiento del cáncer .

Síntesis orgánica

“this compound” sirve como una materia prima importante e intermedia en la síntesis orgánica . Se puede utilizar para producir una variedad de moléculas orgánicas complejas.

Aplicaciones agroquímicas

Este compuesto también se utiliza en la síntesis de agroquímicos . El grupo trifluorometilo puede mejorar la actividad biológica de los agroquímicos, haciéndolos más efectivos.

Fabricación de tintes

“this compound” se utiliza en la producción de tintes . El grupo benzotiazol-2-ilamina puede interactuar con diferentes cromóforos para producir una amplia gama de colores.

Investigación y desarrollo

Este compuesto se utiliza en procesos de investigación y desarrollo en el campo de la química y los productos farmacéuticos . Se utiliza en la síntesis de nuevos compuestos y en el desarrollo de nuevos métodos sintéticos.

Medicamentos biológicos

El compuesto se utiliza en la síntesis de medicamentos biológicos . Por ejemplo, se utiliza en la síntesis de pexidartinib 8, un fármaco utilizado para el tratamiento del tumor de células gigantes tenosinovial .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, causes serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZBTCDIPNGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069401 | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60388-36-5 | |

| Record name | 4-(Trifluoromethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)